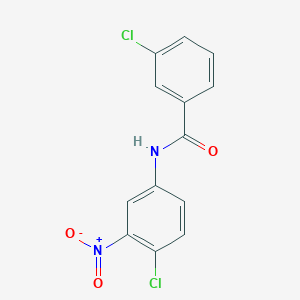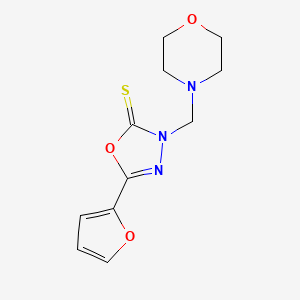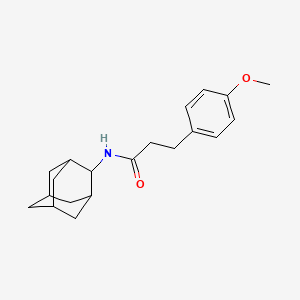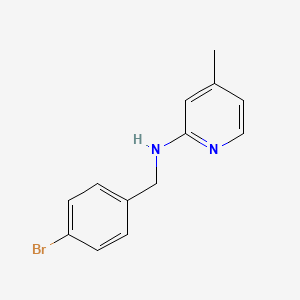![molecular formula C16H15ClN2O3 B5724577 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide](/img/structure/B5724577.png)
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide, also known as CMABH, is a synthetic compound that has been studied for its potential use in scientific research. It belongs to the class of hydrazide derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes such as topoisomerase II and HDACs. It may also act by modulating the expression of certain genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been found to exhibit a range of biochemical and physiological effects. In addition to its anticancer and anti-inflammatory properties, it has been found to have antioxidant, antifungal, and antibacterial activities. It has also been found to modulate the expression of certain genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide in lab experiments is its relatively low toxicity. Studies have shown that it has a low LD50 value, indicating that it is relatively safe for use in vivo. Another advantage is its stability, which allows for long-term storage and use in experiments.
One limitation of using this compound is its limited solubility in water. This can make it difficult to administer in vivo and can limit its use in certain types of experiments. Another limitation is its relatively low potency compared to other anticancer and anti-inflammatory agents.
Future Directions
There are several future directions for research on 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide. One area of interest is the development of more potent derivatives of this compound that exhibit improved anticancer and anti-inflammatory activities. Another area of research is the development of new methods for administering this compound in vivo, such as the use of nanoparticles or liposomes. Finally, there is a need for further studies to elucidate the mechanism of action of this compound and to identify its molecular targets.
Synthesis Methods
The synthesis of 2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide involves the reaction between 2-chlorobenzohydrazide and 4-methoxybenzoyl chloride in the presence of triethylamine. The reaction takes place under reflux conditions and the resulting product is purified using column chromatography. The yield of this compound is typically around 70-80%.
Scientific Research Applications
2-chloro-N'-[(4-methoxyphenyl)acetyl]benzohydrazide has been studied for its potential use in a range of scientific research applications. One area of interest is its potential as an anticancer agent. Studies have shown that this compound inhibits the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Another area of research is the potential use of this compound as an anti-inflammatory agent. Studies have shown that this compound reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. It has also been found to inhibit the activation of NF-κB, a key regulator of inflammation.
properties
IUPAC Name |
2-chloro-N'-[2-(4-methoxyphenyl)acetyl]benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O3/c1-22-12-8-6-11(7-9-12)10-15(20)18-19-16(21)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZKRJPQOLJYQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-dimethyl-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5724503.png)

![1-(3-nitrophenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-1-propanone](/img/structure/B5724517.png)
![N-[(5-chloro-1H-indol-3-yl)methyl]-3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B5724525.png)
![N-{3-[5-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]phenyl}-2-methylbenzamide](/img/structure/B5724529.png)

![{4-[(4-tert-butylbenzoyl)amino]phenoxy}acetic acid](/img/structure/B5724536.png)
![N-cyclopentyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B5724546.png)
![6-(2-methoxyphenyl)-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5724553.png)


![2-(4-chlorophenyl)-N-{[(2-fluorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5724590.png)
![N-{2-[(4-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5724597.png)